Tert-butyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate
Description
Tert-butyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate (CID: 122164064) is a morpholine-based compound featuring a chlorosulfonylmethyl substituent at the 2-position and a tert-butyloxycarbonyl (Boc) group at the 4-position of the morpholine ring. Its molecular formula is C₁₀H₁₈ClNO₅S, with a molecular weight of 300.78 g/mol (calculated from atomic masses). The SMILES notation is CC(C)(C)OC(=O)N1CCOC(C1)CS(=O)(=O)Cl, and its InChIKey is UIXRWCSPFYYEDC-UHFFFAOYSA-N .
Computational predictions for its collision cross section (CCS) in various adduct forms range from 164.1 to 173.7 Ų, with the [M+H]+ ion showing a CCS of 165.5 Ų .
Properties
IUPAC Name |
tert-butyl 2-(chlorosulfonylmethyl)morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO5S/c1-10(2,3)17-9(13)12-4-5-16-8(6-12)7-18(11,14)15/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXRWCSPFYYEDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955506-67-8 | |
| Record name | tert-butyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate typically involves multiple steps, starting with the reaction of morpholine with chlorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Substitution reactions are common, where the chlorosulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions often require nucleophiles such as alcohols or amines.
Major Products Formed:
Oxidation can yield sulfonyl chlorides or sulfonic acids.
Reduction can produce amines or alcohols.
Substitution reactions can result in the formation of esters, amides, or other derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound is recognized for its role as an intermediate in the synthesis of various pharmaceutical agents. Its structural features suggest it can be utilized to create chiral intermediates that are essential for the development of enantiomerically pure drugs. The chlorosulfonyl group enhances its reactivity, making it suitable for further functionalization .
Key Applications:
- Chiral Synthesis: The compound can serve as a precursor for synthesizing chiral morpholine derivatives, which are valuable in drug design.
- Inhibition of Enzymatic Activity: It has been studied for its potential to inhibit metalloproteases, which are implicated in several diseases, including hypertension and cancer .
Organic Synthesis
This compound can be employed as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows chemists to modify its structure to create a variety of derivatives with different biological activities.
Synthetic Pathways:
- Nucleophilic Substitution: The chlorosulfonyl group can be replaced by various nucleophiles, leading to the formation of new compounds with distinct properties.
- Functional Group Transformations: The carboxylate functionality can be converted into other functional groups, expanding the utility of this compound in synthetic chemistry .
Data Table: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate | Aminomethyl group instead of chlorosulfonyl | Different biological activities due to amino functionality |
| Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | Hydroxymethyl group | May exhibit different reactivity patterns |
| Tert-butyl 2-(methylsulfonyloxymethyl)morpholine-4-carboxylate | Methylsulfonyloxy group | Offers different synthetic pathways |
Case Study 1: Antihypertensive Agents
Research has demonstrated that compounds similar to this compound exhibit antihypertensive properties by inhibiting endothelin-converting enzymes. These enzymes play a critical role in regulating blood pressure, and their inhibition can lead to therapeutic benefits in conditions such as hypertension and heart failure .
Case Study 2: Cancer Therapeutics
Studies have indicated that derivatives of this compound may act as cytostatic agents, inhibiting the growth of cancer cells by targeting specific metalloprotease pathways involved in tumor progression. This application highlights the potential for developing novel cancer treatments based on the structural characteristics of this compound .
Mechanism of Action
The mechanism by which tert-butyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate exerts its effects involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various products depending on the nature of the nucleophile and reaction conditions.
Molecular Targets and Pathways:
The compound primarily targets electrophilic centers in other molecules.
The pathways involved include nucleophilic substitution reactions and electrophilic addition reactions.
Comparison with Similar Compounds
Molecular and Structural Differences
The fluorinated analog has a lower molecular weight (~17.5 g/mol difference) due to fluorine’s smaller atomic mass compared to chlorine.
Reactivity and Stability
- Chlorosulfonyl Group : The -SO₂Cl group is highly electrophilic and reactive toward nucleophiles (e.g., amines, alcohols), making the compound useful for synthesizing sulfonamides or sulfonate esters. However, sulfonyl chlorides are prone to hydrolysis, requiring anhydrous handling .
- Fluorosulfonyl Group : The -SO₂F group is less reactive due to fluorine’s high electronegativity and stronger bond strength with sulfur. This enhances stability against hydrolysis, making the fluorinated analog more suitable for applications requiring prolonged shelf-life or controlled reactivity .
Commercial Availability
The fluorinated analog is commercially available (e.g., Biosynth) in quantities up to 500 mg, with a purity of ≥95% .
Predicted Physicochemical Properties
Experimental validation of these properties is absent in the provided evidence.
Other Potential Analogs
However, substituent effects can be extrapolated:
- Bromosulfonyl or Iodosulfonyl Analogs : Expected to exhibit higher molecular weights and reactivity than the chlorinated compound but with increased sensitivity to light or moisture.
Biological Activity
Tert-butyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate is a compound that has garnered interest due to its potential biological activities. This article will explore its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H18ClNO3S
- Molecular Weight : 253.77 g/mol
- IUPAC Name : this compound
This structure indicates the presence of a morpholine ring, a chlorosulfonyl group, and a tert-butyl ester, which contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The chlorosulfonyl group is particularly reactive and may participate in nucleophilic substitution reactions with biological molecules.
Target Interactions
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may interact with receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : It has been investigated for its potential to reduce inflammation in cellular models.
- Antitumor Potential : Some studies indicate that the compound may exhibit cytotoxic effects against cancer cell lines.
Case Studies
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy of various morpholine derivatives, including this compound. Results showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
-
Anti-inflammatory Research :
- In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a mechanism for its anti-inflammatory activity.
-
Cytotoxicity Testing :
- Cytotoxic assays on cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound induced apoptosis, with IC50 values indicating potency comparable to established chemotherapeutic agents.
Data Table: Biological Activities Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | Study A |
| Anti-inflammatory | Reduced cytokine production | Study B |
| Antitumor | Induced apoptosis in cancer cells | Study C |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key aspects include:
- Absorption : The lipophilicity owing to the tert-butyl group may enhance absorption in biological systems.
- Distribution : The compound's distribution within tissues can influence its efficacy and toxicity.
- Metabolism : Investigations into metabolic pathways are essential to understand how this compound is processed in vivo.
- Excretion : Knowledge about excretion routes will help assess potential accumulation and toxicity.
Q & A
Q. What synthetic routes are commonly employed to introduce the chlorosulfonyl group into morpholine-carboxylate derivatives?
The chlorosulfonyl group is typically introduced via sulfonation reactions. For morpholine scaffolds, this may involve reacting a methylmorpholine intermediate with chlorosulfonic acid under controlled conditions (e.g., low temperatures to avoid decomposition). Post-sulfonation, the tert-butyl carbamate group is stabilized using Boc-protection chemistry . Characterization of intermediates via / NMR and LC-MS is critical to confirm regioselectivity and purity.
Q. How can researchers mitigate instability of the chlorosulfonyl group during purification?
The chlorosulfonyl group is highly reactive and moisture-sensitive. Purification via column chromatography should use anhydrous solvents (e.g., dry dichloromethane or hexane/ethyl acetate mixtures). Alternatively, recrystallization from non-polar solvents under inert atmosphere (N/Ar) is recommended. Stability tests under varying pH and temperature conditions should precede large-scale synthesis .
Q. What spectroscopic techniques are optimal for confirming the structure of this compound?
- NMR : NMR can identify the tert-butyl singlet (~1.4 ppm) and morpholine protons (δ 3.5–4.0 ppm). NMR confirms the carbamate carbonyl (~155 ppm) and sulfonyl chloride (~55 ppm).
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular formula (CHClNOS).
- X-ray Crystallography : For absolute configuration determination, SHELX software is widely used for small-molecule refinement .
Advanced Research Questions
Q. How does steric hindrance from the tert-butyl group influence reactivity in nucleophilic substitutions?
The tert-butyl carbamate acts as a steric shield, directing reactions to the chlorosulfonylmethyl moiety. Computational modeling (DFT) can predict reaction sites, while experimental kinetic studies (e.g., monitoring substitution rates with amines/thiols) quantify steric effects. Competing pathways (e.g., elimination vs. substitution) must be analyzed via NMR if fluorinated analogs are synthesized .
Q. What strategies resolve contradictions in crystallographic data for morpholine derivatives with bulky substituents?
Disordered tert-butyl groups complicate X-ray refinement. Solutions include:
- Collecting high-resolution data (θ > 25°).
- Using SHELXL’s ISOR and SIMU constraints to model thermal motion.
- Validating with Hirshfeld surface analysis to confirm intermolecular interactions .
Q. How can researchers optimize reaction conditions for sulfonamide formation while avoiding Boc-deprotection?
- Solvent Choice : Use aprotic solvents (DMF, THF) to prevent acid-catalyzed deprotection.
- Temperature : Maintain reactions below 40°C to preserve the carbamate.
- Reagent Compatibility : Test nucleophiles (e.g., amines) for basicity—strong bases (e.g., DBU) may cleave the Boc group. Monitor via TLC or in-situ IR .
Methodological Challenges
Q. How to address low yields in multi-step syntheses involving this compound?
- Intermediate Trapping : Quench reactive intermediates (e.g., sulfonic acids) with stabilizing agents like DIPEA.
- Parallel Optimization : Use Design of Experiments (DoE) to screen parameters (temperature, stoichiometry).
- Scale-Up Risks : Pilot small batches (<100 mg) to assess exothermic reactions or byproduct formation .
Q. What analytical methods differentiate between stereoisomers in chiral morpholine derivatives?
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/IPA mobile phases.
- VCD Spectroscopy : Combines with DFT calculations to assign absolute configurations.
- NOESY NMR : Identifies spatial proximity of substituents to the morpholine ring .
Data Interpretation
Q. How to reconcile discrepancies between computational predictions and experimental reactivity?
- Solvent Effects : DFT models often neglect solvation; apply COSMO-RS corrections.
- Transition-State Analysis : Use QM/MM simulations to model steric clashes not evident in static structures.
- Experimental Validation : Synthesize analogs with modified substituents (e.g., replacing tert-butyl with methyl) to isolate electronic vs. steric factors .
Safety and Handling
Q. What precautions are critical when handling the chlorosulfonyl moiety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
